Z-Pro-leu-gly-NH2
Overview
Description
Z-Pro-leu-gly-NH2 is a peptide compound . It has a molecular formula of C21H30N4O5 and a molecular weight of 418.49 . It is also known as benzyl (2S)-2- { [ ( (1S)-1- { [ (2-amino-2-oxoethyl)amino]carbonyl}-3-methylbutyl)amino]carbonyl}-1-pyrrolidinecarboxylate .
Synthesis Analysis
The synthesis of Z-Pro-leu-gly-NH2 involves the design, synthesis, and pharmacological evaluation of conformationally constrained peptidomimetics containing lactam, bicyclic, and spiro-bicyclic scaffolds .Molecular Structure Analysis
The bioactive conformation of Z-Pro-leu-gly-NH2 is a type II β-turn . Peptidomimetics designed to mimic either a type VI β-turn or polyproline II helix conformation yielded molecules that were able to modulate dopamine receptors because of their ability to place the carboxamide NH2 pharmacophore in the same topological space as that seen in the type II β-turn .Chemical Reactions Analysis
Z-Pro-leu-gly-NH2 has been used as an allosteric modulator of the dopamine D2 receptor . Both positive and negative modes of modulation were possible for the same series of peptidomimetics simply as a result of minor differences in the stereochemistry about the bridgehead carbon within the scaffold .Physical And Chemical Properties Analysis
Z-Pro-leu-gly-NH2 is a solid powder . It has a molecular formula of C21H30N4O5 and a molecular weight of 418.49 .Scientific Research Applications
Synthesis and Structural Analysis
Enzyme-Catalyzed Synthesis : Z-Pro-leu-gly-NH2, along with similar tripeptides, has been synthesized using enzyme catalysis involving thermolysin and alpha-chymotrypsin. Optimal conditions for synthesis, including pH, enzyme concentration, and reaction time, have been systematically studied (Cheng, Miranda, & Tominaga, 1988).
Structural Insights through NMR and IR Spectroscopy : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been used to analyze the conformations and aggregations of Z-Pro-leu-gly-NH2 in various solvents. These studies provide insights into the molecule's structure at physiological pH and its potential to form intermolecular hydrogen bonds (Higashijima, Tasumi, Miyazawa, & Miyoshi, 1978); (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012).
Peptide Modification and Function
Backbone-Modified Peptides : Research on psi[CH2NH] backbone-modified analogs of Z-Pro-Leu-Gly-NH2 elucidated X-ray diffraction structures. These modifications reveal conformational properties and insights into peptide structure (Toniolo et al., 1989).
Specific Enzyme Inhibition : Certain derivatives, such as N-Benzyloxycarbonyl-Gly-Pro-diazomethyl ketone, have been studied for their ability to specifically inhibit enzymes like the post proline cleaving enzyme. This implies potential applications in modulating enzymatic activities relevant to neuropeptide metabolism (Knisatschek & Bauer, 1986).
Biophysical and Biochemical Studies
Role in Memory and Learning : Certain studies have explored the role of Z-Pro-Leu-Gly-NH2 in memory and learning processes. For example, it has been observed to facilitate passive avoidance retention in animal models, suggesting its involvement in central nervous system functions (Puciłowski, Płażnik, & Kostowski, 1982).
Vibrational Analysis : Vibrational spectroscopy has been applied to Z-Pro-Leu-Gly-NH2 to understand its conformational aspects, particularly in its crystalline form. This approach helps in understanding the molecular dynamics and structural properties of peptides (Naik & Krimm, 2009).
Safety And Hazards
Future Directions
The oxytocinergic system, which includes the neuropeptide Z-Pro-leu-gly-NH2, continues to be the focus of intense exploratory research in animals and humans, as a possible therapeutic agent for the treatment of different neuropsychiatric disorders such as autism, eating disorders, schizophrenia, and anxiety-related disorders .
properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O5/c1-14(2)11-16(19(27)23-12-18(22)26)24-20(28)17-9-6-10-25(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H2,22,26)(H,23,27)(H,24,28)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIXEKXBUUHYHX-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Pro-leu-gly-NH2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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